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Compound Focus: Pomarose

CAS No.: 357650-26-1
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1. Introduction Black chokeberry (Aronia melanocarpa L.) pomace (BCP) is a major by-product of juice
production. It is an underutilized source of valuable polyphenols and anthocyanins, which possess strong
antioxidant properties. Advanced extraction techniques can efficiently recover these compounds, supporting

sustainable food processing and waste reduction in line with circular economy principles [1].

2. Comparison of Advanced Green Extraction Techniques A systematic study optimized and compared
three green extraction techniques for recovering total polyphenols (TP) and total monomeric anthocyanins
(TMA) from BCP, using reflux extraction as a benchmark. The effects of temperature, time, solid—solvent

ratio (SSR), and a cryogrinding pre-treatment were evaluated [1].

The table below summarizes the performance and optimal parameters for each technique:

Max TP
. . Max TMA
. Optimal Yield .
Extraction o Yield (mg
. Description Parameters (mg Key Advantages
Technique . C3GElg
for TP Yield GAElg
dm)
dm)
Pressurized Uses high High 132.5 24.1 [1] Highest TP yields
Liquid pressure and temperatures [1] achieved at elevated
Extraction temperature to (~150°C) [1]. temperatures [1].
(PLE) maintain solvents
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. Optimal Yield .
Extraction o Yield (mg
. Description Parameters (mg Key Advantages
Technique . C3GElg
for TP Yield GAE/g
dm)
dm)
in a liquid state
above their boiling
point.
Microwave- Uses microwave Optimized 95.7 [1] 26.6 [1] Best balance of high
Assisted energy to heatthe  balance of TP and TMA yield;
Extraction solvent and plant temperature strong antioxidant
(MAE) matrix rapidly. and time [1]. capacity; better
preservation of heat-
sensitive
anthocyanins [1].
Ultrasound- Uses ultrasonic Optimized 88.9 [1] 23.2 [1] Enhanced efficiency
Assisted waves to create amplitude and with reduced thermal
Extraction cavitation, time [1]. degradation [1].
(UAE) disrupting cell
walls.

3. The Impact of Cryogrinding Pre-treatment Cryogrinding, a process of grinding the plant material at
cryogenic temperatures, was assessed as a pre-treatment. The study found that only 1 minute of
cryogrinding was sufficient to maximize the yield of total polyphenols. This process reduces particle size,
increasing the available surface area for mass transfer and facilitating solvent penetration into the plant

matrix [1].

4. Phenolic Profile of Optimized BCP Extract UPLC-MS/MS analysis of the optimized MAE extract
confirmed a rich phenolic profile. The dominant anthocyanins were cyanidin-3-galactoside and cyanidin-3-
glucoside. The extract also contained notable flavonols (e.g., quercetin and kaempferol glycosides) and

phenolic acids (e.g., chlorogenic and neochlorogenic acids) [1].

Detailed Experimental Protocol: MAE with Cryogrinding
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Based on the research, the following protocol is recommended for efficient extraction of bioactive

compounds from BCP.

Workflow Overview

@tart: Black Chokeberry Pomace (BCPD

Pre-treatment: Cryogrinding (1 minute)

Microwave-Assisted Extraction (MAE)

Analysis and Characterization

(Output: Bioactive ExtracD

Click to download full resolution via product page

Materials

¢ Plant Material: Dried black chokeberry pomace (BCP).

e Equipment: Cryogenic grinder, microwave-assisted extraction system, analytical balance, centrifuge,
vacuum evaporator, UPLC-MS/MS system (for advanced analysis).
¢ Reagents & Solvents: Food-grade ethanol, distilled water.

Procedure

¢ Sample Preparation: Ensure the BCP is thoroughly dried. The drying method (e.g., freeze-drying,
oven-drying) should be consistent and recorded.

¢ Cryogrinding Pre-treatment: Subject the dried BCP to cryogrinding for 1 minute. This step is critical
for maximizing the subsequent extraction yield [1].
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e MAE Extraction:
o Weigh a defined mass of cryoground BCP.
o Place it in the MAE vessel and add the appropriate solvent (e.g., a water-ethanol mixture) at the
optimized SSR.
o Set the MAE system to the determined optimal parameters for temperature and time. The study
found that MAE offers a superior balance for recovering both polyphenols and anthocyanins [1].
o Initiate the extraction cycle.
¢ Post-Extraction Processing:
o After completion, allow the vessel to cool.
o Centrifuge the extract (e.g., 16,000 x g for 15 minutes) to separate the solid residue from the
liquid extract.
o Collect the supernatant.
o The solvent can be removed via rotary evaporation under reduced pressure to obtain a
concentrated extract.
e Analysis:
o Total Polyphenols (TP): Quantify using the Folin-Ciocalteu method, expressing results as mg
of Gallic Acid Equivalents (GAE) per g of dry matter (dm) [1].
o Total Monomeric Anthocyanins (TMA): Quantify using the pH-differential method, expressing
results as mg of Cyanidin-3-Glucoside Equivalents (C3GE) per g of dry matter (dm) [1].
o Antioxidant Capacity: Evaluate using multiple assays (e.g., DPPH, FRAP, ORAC).
o Individual Phenolic Compounds: Identify and quantify using UPLC-MS/MS [1].

Conclusion and Best Practices

The combination of 1-minute cryogrinding pre-treatment followed by Microwave-Assisted Extraction
(MAE) has been identified as the most effective approach for obtaining high yields of both total polyphenols
and anthocyanins from black chokeberry pomace while preserving heat-sensitive compounds [1]. This

protocol provides a sustainable method for valorizing agricultural by-products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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